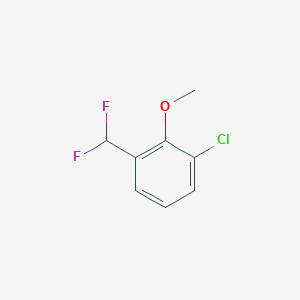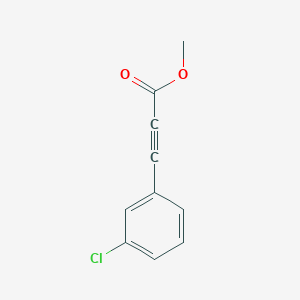
methyl (3S,4S,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3S,4S,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate is a chemical compound with a complex structure that includes multiple hydroxyl groups and a keto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,4S,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate typically involves the use of protected sugar derivatives. One common method involves the use of L-rhamnose as a starting material. The synthesis process includes several steps such as acetylation, bromination, and cyanation, followed by hydrolysis and other reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3S,4S,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the keto group can yield a hydroxyl group.
Wissenschaftliche Forschungsanwendungen
Methyl (3S,4S,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to carbohydrate metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of methyl (3S,4S,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, potentially affecting their structure and function. The keto group can also participate in nucleophilic addition reactions, further influencing biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,4S,5S,6R)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: This compound has a similar structure but includes a phenylthio group, which imparts different chemical properties.
Methyl alpha-D-mannoside: Another similar compound, but with different stereochemistry and functional groups.
Uniqueness
Methyl (3S,4S,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups and a keto group. These features make it a versatile compound for various chemical reactions and applications in scientific research.
Eigenschaften
Molekularformel |
C7H12O7 |
|---|---|
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
methyl (3S,4S,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate |
InChI |
InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h3-5,8-11H,2H2,1H3/t3-,4-,5-/m0/s1 |
InChI-Schlüssel |
KPHIBLNUVRGOGU-YUPRTTJUSA-N |
Isomerische SMILES |
COC(=O)C(=O)[C@H]([C@H]([C@H](CO)O)O)O |
Kanonische SMILES |
COC(=O)C(=O)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



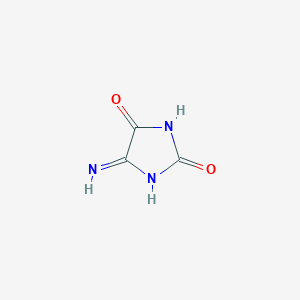
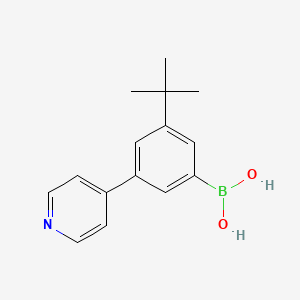

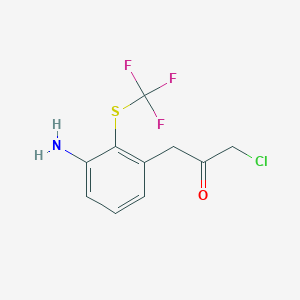
![Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14075109.png)
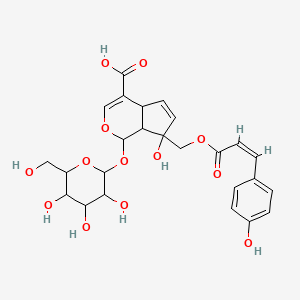
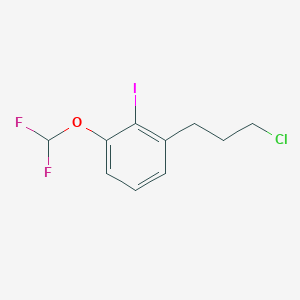
![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-(piperidin-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14075126.png)


